molecular formula C11H10FN3O B12929479 4-Fluoro-3-(pyrazin-2-yloxymethyl)-phenylamine CAS No. 642085-12-9

4-Fluoro-3-(pyrazin-2-yloxymethyl)-phenylamine

Cat. No.: B12929479
CAS No.: 642085-12-9
M. Wt: 219.21 g/mol
InChI Key: RFSBHBQNAYFUPP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-((pyrazin-2-yloxy)methyl)aniline typically involves the reaction of 4-fluoro-3-nitrobenzyl alcohol with pyrazine-2-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas .

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-3-((pyrazin-2-yloxy)methyl)aniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-((pyrazin-2-yloxy)methyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted aniline derivatives .

Scientific Research Applications

4-Fluoro-3-((pyrazin-2-yloxy)methyl)aniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-((pyrazin-2-yloxy)methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrazine ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-((pyrazin-2-yloxy)methyl)aniline is unique due to the combination of the fluorine atom, pyrazine ring, and aniline group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

CAS No.

642085-12-9

Molecular Formula

C11H10FN3O

Molecular Weight

219.21 g/mol

IUPAC Name

4-fluoro-3-(pyrazin-2-yloxymethyl)aniline

InChI

InChI=1S/C11H10FN3O/c12-10-2-1-9(13)5-8(10)7-16-11-6-14-3-4-15-11/h1-6H,7,13H2

InChI Key

RFSBHBQNAYFUPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)COC2=NC=CN=C2)F

Origin of Product

United States

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